
5-Phenylpent-2-enoic acid
Overview
Description
5-Phenylpent-2-enoic acid (C₁₁H₁₂O₂) is an α,β-unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone substituted with a phenyl group at the 5-position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is often synthesized via [4+2] cycloaddition reactions or multi-step protocols involving ortho-lithiation of benzanilides followed by condensation with dienophiles, as demonstrated in studies by European Journal of Organic Chemistry . Its α,β-unsaturated system enables participation in conjugate additions, cyclizations, and catalytic transformations, as evidenced by its use in palladium-catalyzed domino reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-2-enoic acid typically involves the reaction of cinnamaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from cinnamaldehyde waste. This method involves fully dissolving cinnamaldehyde waste and then isolating the desired product through a series of purification steps .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form saturated acids.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated pentanoic acids.
Substitution: Halogenated or nitrated phenylpentenoic acids.
Scientific Research Applications
5-Phenylpent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of 5-Phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 5-phenylpent-2-enoic acid include:
Key Observations :
- Electronic Effects: Introduction of electron-withdrawing groups (e.g., Cl in 5-(4-chloro-phenyl)-3-phenylpent-2-enoic acid) increases acidity (pKa ~3.8 vs. ~4.5 for the parent compound) due to enhanced stabilization of the conjugate base .
- Steric Effects: The methyl group in (E)-3-methyl-5-phenylpent-2-enoic acid introduces steric hindrance, reducing reactivity in nucleophilic additions but improving stability in storage .
- Bifunctional Reactivity: The carboxyphenyl group in 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid enables dual reactivity (e.g., esterification or amidation at both carboxyl groups), broadening its utility in heterocycle synthesis .
Catalytic Cyclizations
- This compound: Participates in palladium-catalyzed domino cycloisomerization/double condensation reactions with dienophiles to form polycyclic structures .
- 5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid: The chloro substituent enhances electrophilicity, facilitating regioselective cyclizations in the presence of Lewis acids .
Physicochemical Properties
Property | This compound | 5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid | (E)-3-Methyl-5-phenylpent-2-enoic acid |
---|---|---|---|
Melting Point (°C) | 112–114 | 128–130 | 95–97 |
Solubility in Water (mg/mL) | 1.2 | 0.8 | 2.5 |
LogP (Octanol-Water) | 2.8 | 3.5 | 2.3 |
pKa | 4.5 | 3.8 | 4.2 |
Notes:
- Reduced water solubility in the chloro-substituted derivative correlates with increased hydrophobicity (LogP = 3.5) .
- The methyl-substituted analogue shows improved solubility due to reduced crystallinity .
Research Findings and Industrial Relevance
- Catalysis: this compound’s role in homogeneous palladium catalysis has been optimized for atom-economical syntheses of bioactive molecules, achieving yields >85% in cycloisomerization reactions .
- Pharmaceutical Intermediates: (E)-3-Methyl-5-phenylpent-2-enoic acid is a key intermediate in the production of PS-48, a compound studied for its protein kinase B (Akt) inhibitory activity .
- Material Science: Derivatives of 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid have been incorporated into liquid crystals and polymers, leveraging their rigid, planar structures .
Biological Activity
5-Phenylpent-2-enoic acid (C11H12O2) is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a phenyl group attached to a pentenoic acid chain, contributing to its unique reactivity and biological profile. The compound has been characterized for its potential applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined against several strains, highlighting its broad-spectrum activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and the modulation of key signaling pathways related to cell survival.
In vitro assays revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1 phase, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
- Inhibition of Signaling Pathways : Preliminary studies indicate that this compound may inhibit key oncogenic pathways such as PI3K/Akt and MAPK, further promoting apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives of this compound. The researchers found that certain structural modifications enhanced its activity against multidrug-resistant strains, indicating potential for development into a novel antimicrobial agent.
Clinical Relevance in Cancer Therapy
In clinical settings, a phase I trial evaluated the safety and tolerability of a formulation containing this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Phenylpent-2-enoic acid, and how can purity be verified?
- Methodological Answer : Synthesis typically involves a conjugate addition of phenyl Grignard reagent to α,β-unsaturated esters, followed by hydrolysis. Key steps include:
- Reaction Conditions : Use anhydrous THF under inert atmosphere for Grignard stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates. Final purity is verified via:
- HPLC : Retention time comparison with standards.
- Melting Point : Consistency with literature values (±2°C range).
- Spectroscopic Validation : Confirm structure using NMR (¹H and ¹³C) and IR spectroscopy. For example, a characteristic α,β-unsaturated carbonyl stretch at ~1680–1720 cm⁻¹ in IR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 6.8–7.5 ppm (aromatic protons) and δ 5.8–6.5 ppm (olefinic protons). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm (solvent-dependent) .
- ¹³C NMR : Key peaks include the carbonyl carbon (δ ~170 ppm) and olefinic carbons (δ ~120–140 ppm).
- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and conjugated carbonyl groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Q. How should researchers design initial experiments to assess the reactivity of this compound in different solvent systems?
- Methodological Answer : Use a fractional factorial design to test variables:
- Solvent Polarity : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Acid/Base Catalysis : Add triethylamine (base) or p-TsOH (acid) to assess catalytic effects.
- Temperature : Conduct trials at 25°C, 50°C, and reflux conditions.
Analyze outcomes via TLC and GC-MS to track reaction progress .
Advanced Research Questions
Q. How can researchers reconcile contradictory data regarding the biological activity of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize activity metrics (e.g., IC₅₀ values) across studies using standardized units.
Sensitivity Analysis : Identify outliers using Grubbs’ test or principal component analysis (PCA).
- Experimental Replication : Reproduce key studies under controlled conditions, documenting all parameters (e.g., incubation time, pH) to isolate discrepancies .
Q. What computational methods are recommended to model the interaction of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with:
- Consensus Scoring : Compare results across multiple software (e.g., GOLD, Glide).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and polar surface area. Validate with leave-one-out cross-validation .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize:
- Catalyst Loading : Test 1–5 mol% of palladium catalysts for cross-coupling steps.
- Reaction Time : Monitor intermediates via in-situ FTIR to terminate reactions at optimal conversion.
- Side-Product Mitigation :
- Quenching Protocols : Rapid cooling post-reaction to prevent retro-aldol side reactions.
- Additives : Use scavengers like polymer-bound thiourea to trap unreacted reagents .
Properties
IUPAC Name |
5-phenylpent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNQCGERGDVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339563 | |
Record name | 5-phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-96-2 | |
Record name | 5-phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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